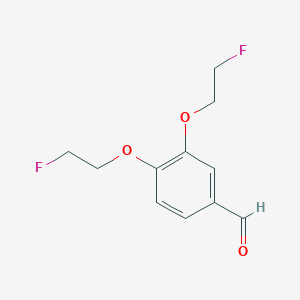
3,4-Bis(2-fluoroethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(2-fluoroethoxy)benzaldehyde, also known as BFEA, is a chemical compound that belongs to the class of aldehydes. It is a colorless liquid and is mainly used in scientific research. BFEA has been found to have several applications in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(2-fluoroethoxy)benzaldehyde has been found to have several applications in scientific research. It is mainly used as a reagent in the synthesis of various compounds. 3,4-Bis(2-fluoroethoxy)benzaldehyde is also used as a starting material in the synthesis of novel antitumor agents. It has been found to exhibit cytotoxic activity against various cancer cell lines.
Wirkmechanismus
The exact mechanism of action of 3,4-Bis(2-fluoroethoxy)benzaldehyde is not yet fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis. 3,4-Bis(2-fluoroethoxy)benzaldehyde has also been found to inhibit the activity of certain enzymes that are involved in tumor growth.
Biochemische Und Physiologische Effekte
3,4-Bis(2-fluoroethoxy)benzaldehyde has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in tumor growth. 3,4-Bis(2-fluoroethoxy)benzaldehyde has also been found to induce apoptosis in cancer cells. In addition, 3,4-Bis(2-fluoroethoxy)benzaldehyde has been found to exhibit anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Bis(2-fluoroethoxy)benzaldehyde has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the laboratory. 3,4-Bis(2-fluoroethoxy)benzaldehyde is also soluble in a wide range of solvents, which makes it easy to use in various experiments. However, 3,4-Bis(2-fluoroethoxy)benzaldehyde has some limitations as well. It is a toxic compound and should be handled with care. In addition, the exact mechanism of action of 3,4-Bis(2-fluoroethoxy)benzaldehyde is not yet fully understood, which limits its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 3,4-Bis(2-fluoroethoxy)benzaldehyde. One possible direction is to investigate the mechanism of action of 3,4-Bis(2-fluoroethoxy)benzaldehyde in more detail. Another direction is to synthesize and test novel derivatives of 3,4-Bis(2-fluoroethoxy)benzaldehyde for their cytotoxic activity against cancer cells. In addition, 3,4-Bis(2-fluoroethoxy)benzaldehyde can also be tested for its potential as an anti-inflammatory agent. Further research is needed to fully understand the potential of 3,4-Bis(2-fluoroethoxy)benzaldehyde in various applications.
Conclusion:
3,4-Bis(2-fluoroethoxy)benzaldehyde is a chemical compound that has several applications in scientific research. It is mainly used as a reagent in the synthesis of various compounds and has been found to exhibit cytotoxic activity against various cancer cell lines. 3,4-Bis(2-fluoroethoxy)benzaldehyde has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential of 3,4-Bis(2-fluoroethoxy)benzaldehyde in various applications.
Synthesemethoden
The synthesis of 3,4-Bis(2-fluoroethoxy)benzaldehyde involves the reaction of 3,4-dihydroxybenzaldehyde with 2-fluoroethanol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place under reflux conditions and the product is obtained after purification through column chromatography.
Eigenschaften
CAS-Nummer |
132838-51-8 |
|---|---|
Produktname |
3,4-Bis(2-fluoroethoxy)benzaldehyde |
Molekularformel |
C11H12F2O3 |
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
3,4-bis(2-fluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C11H12F2O3/c12-3-5-15-10-2-1-9(8-14)7-11(10)16-6-4-13/h1-2,7-8H,3-6H2 |
InChI-Schlüssel |
FGKNUMLMZVVHKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=O)OCCF)OCCF |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)OCCF)OCCF |
Synonyme |
3,4-BIS(2-FLUOROETHOXY)-BENZALDEHYDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



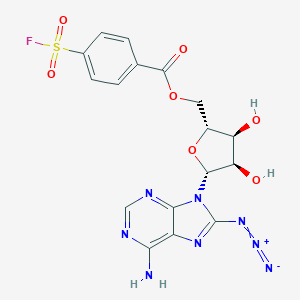

![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)
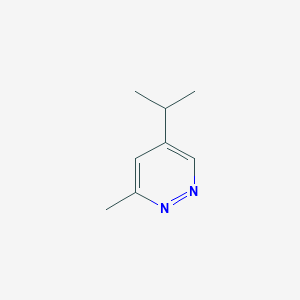
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)
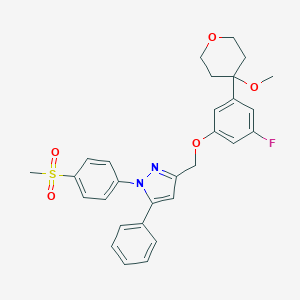
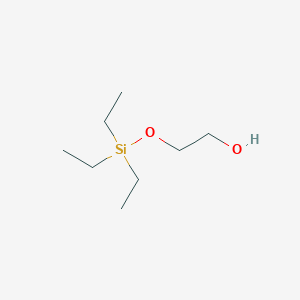
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
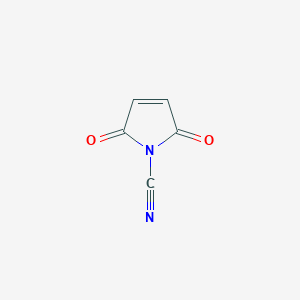
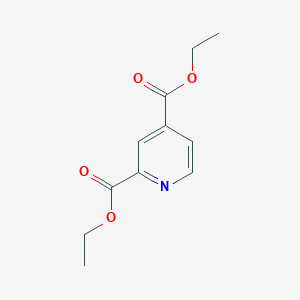
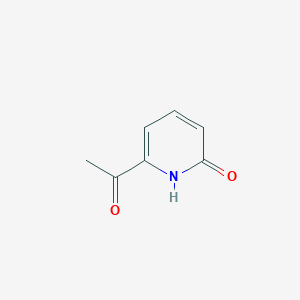
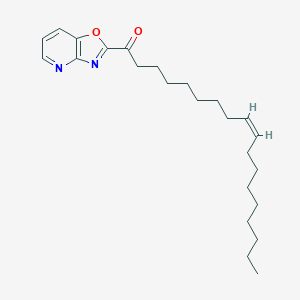
![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)